molecular formula C9H10INO2 B2403948 2-Amino-3-(4-iodophenyl)propanoic acid CAS No. 14173-41-2; 24250-85-9; 62561-75-5

2-Amino-3-(4-iodophenyl)propanoic acid

Cat. No. B2403948
CAS RN: 14173-41-2; 24250-85-9; 62561-75-5
M. Wt: 291.088
InChI Key: PZNQZSRPDOEBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodophenylalanine is a phenylalanine derivative that is phenylalanine carrying an iodo group at position 4 on the benzene ring. It is a non-proteinogenic alpha-amino acid, a phenylalanine derivative and an organoiodine compound.

Scientific Research Applications

Modification in Polymer Chemistry

  • 2-Amino-3-(4-iodophenyl)propanoic acid has been utilized in the modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amine compounds. This modification enhances the thermal stability and biological activity of the polymers, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).

Computational Peptidology

  • Computational methods have been applied to study new antifungal tripeptides, one of which includes a derivative of 2-amino-3-(4-hydroxyphenyl)propanoic acid. These studies predict the bioactivity scores and pKa values of peptides, aiding in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Radio Tracers for PET

  • This compound has been used in the synthesis of diaryliodonium salts, which are precursors for 18F-fluorophenalanine. This compound is useful as a radiotracer for positron emission tomography (PET), demonstrating its significance in diagnostic imaging (Pan-hon, 2015).

Platinum Complexes in Cancer Research

  • A derivative of 2-amino-3-(4-hydroxyphenyl)propanoic acid has been used to create platinum complexes that show potential in binding RNA biomedical targets. These complexes exhibit moderate cytotoxic activity on cancer cells, indicating their potential in cancer treatment (Riccardi et al., 2019).

Palladium-Catalyzed Synthesis

  • The compound has been involved in palladium-catalyzed synthesis processes, particularly in the production of 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This showcases its role in the synthesis of complex organic compounds (Tian, Pletnev, & Larock, 2003).

Corrosion Inhibition

  • Schiff bases derived from cysteine and 2-amino-3-(4-hydroxyphenyl)propanoic acid have shown effectiveness as corrosion inhibitors on mild steel. This application is important in industrial processes and materials protection (Gupta et al., 2016).

Anti-inflammatory Research

  • Compounds derived from 2-amino-3-(4-hydroxyphenyl)propanoic acid have been isolated from plant leaves and studied for their anti-inflammatory activities, contributing to the development of new anti-inflammatory agents (Ren et al., 2021).

Brain Tumor Imaging

  • Enantiomers of a compound derived from 2-amino-3-(4-hydroxyphenyl)propanoic acid have been synthesized for use in brain tumor imaging with positron emission tomography, demonstrating its potential in medical diagnostics (McConathy et al., 2010).

properties

IUPAC Name

2-amino-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQZSRPDOEBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931185
Record name 4-Iodophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14173-41-2
Record name 4-Iodophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-(4-iodophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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